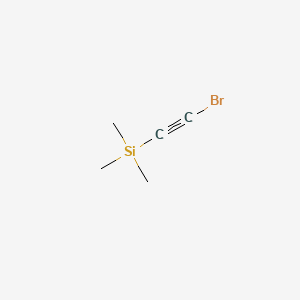
Ethyne, 1-bromo-2-trimethylsilyl-
Vue d'ensemble
Description
Ethyne, 1-bromo-2-trimethylsilyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of ethyne, which is also known as acetylene, and is widely used in organic synthesis reactions.
Applications De Recherche Scientifique
Synthesis of Organic Compounds
- Ethyne, 1-bromo-2-trimethylsilyl-, plays a significant role in the synthesis of various organic compounds. For example, it has been used in the synthesis of 1-substituted 1,2-bis(trimethylsilyl)ethenes, achieved through the hydroboration of 1,2-bis(trimethylsilyl)ethyne with dialkylborane. This process leads to the formation of ethenyl dialkylborane, which is further treated to produce (E)-1-alkyl-1,2-bis(trimethylsilyl)ethene (Hoshi, Masuda, & Arase, 1993).
Development of Dendrimers
- This compound is also instrumental in the development of dendrimers, complex molecular structures with multiple branches. In one study, trimethylsilyl-protected ethyne was coupled to the 5-position of the 1,10-phenanthroline, which was then connected with a trivalent core to form a trimeric first-generation dendrimer (Eggert & Lüning, 2007).
Organometallic Chemistry
- In organometallic chemistry, ethyne, 1-bromo-2-trimethylsilyl-, is used for various reactions. For instance, a study demonstrates its role in the reaction with dialkylborane to produce a mixture of regioisomers, eventually leading to the formation of highly pure (E)-2-alkyl-1-(trimethylsilyl)ethene (Hoshi, Masuda, & Arase, 1990).
Transsilylation Reactions
- This compound is also involved in transsilylation reactions, as seen in a study where bis(trimethylsilyl)ethyne and hexyldimethylsilane undergo transsilylation in the presence of Wilkinson's catalyst (Suzuki & Mita, 1991).
Formation of Cycloaddition Products
- Ethyne, 1-bromo-2-trimethylsilyl-, is effective in forming various cycloaddition products. For example, it reacts with different dienes to produce vicinal sulfone- and selenide-functionalized 1,4-cyclohexadienes, exhibiting unique regiochemistry (Back et al., 1999).
Creation of Organometallic-Substituted Allenes
- It has been used in reactions with trimethylsilyl- or dimethylsilyl-dialkylboryl-substituted alkenes to yield organometallic-substituted allenes. This highlights its role in creating complex molecular structures (Wrackmeyer et al., 2003).
Analysis of Vinyl Radical and Ionic Intermediates
- Studies have utilized ethyne, 1-bromo-2-trimethylsilyl-, to investigate the behavior of vinyl radical and ionic intermediates. The compound's reaction under various conditions has provided insights into mechanistic probes and the distinction between radical and cationic intermediates (Gottschling et al., 2005).
Catalysis and Organic Synthesis
- Additionally, this compound finds application in catalysis and organic synthesis, as seen in its use for the one-pot synthesis of conjugated (E)-enynones and the construction of terminal conjugated enynes (Hoshi et al., 2010).
Research in Nonclassical Bonding
- In the field of nonclassical bonding, reactions of ethyne, 1-bromo-2-trimethylsilyl-, with titanocene complexes have been studied, providing insights into the behavior of titanasilacyclohexadiene compounds (Horáček et al., 2005).
Hydroboration Studies
- It is also significant in hydroboration studies, where its reaction with 9-borabicyclo nonane leads to interesting isomerizations and allene formations (Wrackmeyer et al., 2003).
Propriétés
IUPAC Name |
2-bromoethynyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrSi/c1-7(2,3)5-4-6/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBAQEQNCDDFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171293 | |
| Record name | Ethyne, 1-bromo-2-trimethylsilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyne, 1-bromo-2-trimethylsilyl- | |
CAS RN |
18243-59-9 | |
| Record name | Ethyne, 1-bromo-2-trimethylsilyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018243599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyne, 1-bromo-2-trimethylsilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromoethynyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride](/img/structure/B3380063.png)
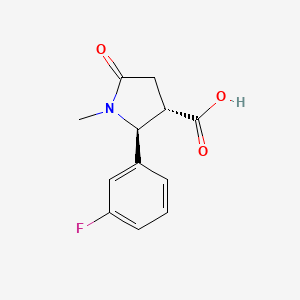



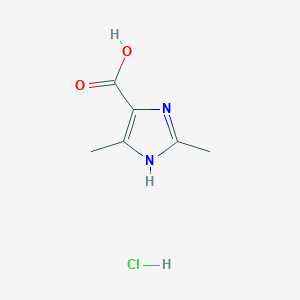
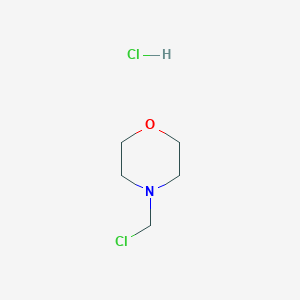
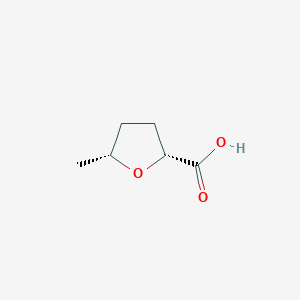
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethanol](/img/structure/B3380125.png)

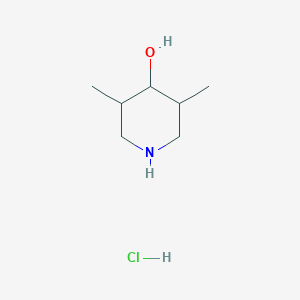
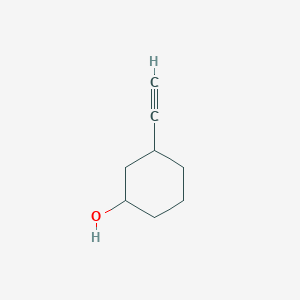
![Spiro[4.5]decane-2-carboxylic acid](/img/structure/B3380150.png)